Lysyl-tyrosyl-serine acetate Lysyl-tyrosyl-serine acetate Lysyl-tyrosyl-serine acetate is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 131400-71-0
VCID: VC0534258
InChI: InChI=1S/C18H28N4O6.2C2H4O2/c19-8-2-1-3-13(20)16(25)21-14(9-11-4-6-12(24)7-5-11)17(26)22-15(10-23)18(27)28;2*1-2(3)4/h4-7,13-15,23-24H,1-3,8-10,19-20H2,(H,21,25)(H,22,26)(H,27,28);2*1H3,(H,3,4)/t13-,14-,15-;;/m0../s1
SMILES: CC(=O)O.CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O
Molecular Formula: C22H36N4O10
Molecular Weight: 516.5 g/mol

Lysyl-tyrosyl-serine acetate

CAS No.: 131400-71-0

Cat. No.: VC0534258

Molecular Formula: C22H36N4O10

Molecular Weight: 516.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lysyl-tyrosyl-serine acetate - 131400-71-0

Specification

CAS No. 131400-71-0
Molecular Formula C22H36N4O10
Molecular Weight 516.5 g/mol
IUPAC Name acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid
Standard InChI InChI=1S/C18H28N4O6.2C2H4O2/c19-8-2-1-3-13(20)16(25)21-14(9-11-4-6-12(24)7-5-11)17(26)22-15(10-23)18(27)28;2*1-2(3)4/h4-7,13-15,23-24H,1-3,8-10,19-20H2,(H,21,25)(H,22,26)(H,27,28);2*1H3,(H,3,4)/t13-,14-,15-;;/m0../s1
Standard InChI Key GGHXUBMAQXMCGT-VZXRKJOKSA-N
Isomeric SMILES CC(=O)O.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O
SMILES CC(=O)O.CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O
Canonical SMILES CC(=O)O.CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O
Appearance Solid powder

Introduction

Structural Characteristics of Lysyl-Tyrosyl-Serine Acetate

Molecular Composition and Formula

KYS-OAc is a zwitterionic tripeptide with the sequence L-lysyl-L-tyrosyl-L-serine, accompanied by acetate ions. Its molecular formula is C₁₉H₂₉N₅O₇·C₂H₃O₂, yielding a molecular weight of 501.5 g/mol . The acetate group stabilizes the peptide’s charge, as the lysine ε-amino group and N-terminus remain protonated, while the C-terminal carboxylate and acetate anions balance the positive charges .

Table 1: Molecular Properties of KYS-OAc

PropertyValueSource
CAS Number6665-19-6
Molecular FormulaC₁₉H₂₉N₅O₇·C₂H₃O₂
Molecular Weight501.5 g/mol
Crystal SystemTriclinic
Space GroupP1

Crystallographic Analysis

X-ray diffraction studies reveal that KYS-OAc crystallizes in the triclinic space group P1, with two independent peptide molecules per unit cell . The backbone adopts a β-pleated sheet conformation, characterized by torsional angles φ = -139.5°, ψ = 135.2° for lysine and φ = -120.8°, ψ = 115.4° for tyrosine. The serine side chain exhibits rotational freedom, adopting both gauche and trans conformations across the two molecules .

The crystal lattice includes four acetic acid molecules, three of which are deprotonated as acetate ions, alongside one water and one isopropanol molecule. These solvent molecules form hydrogen-bonded layers that separate β-sheet stacks, creating an ordered yet hydrated microenvironment .

Synthesis and Stability

Stability and Degradation

The ε-amino group of lysine (pKₐ ≈ 10.5) and the phenolic hydroxyl of tyrosine (pKₐ ≈ 10.1) render KYS-OAc susceptible to pH-dependent modifications. Acetylation of lysine residues, as observed in histone proteins, can occur under physiological conditions, altering the peptide’s charge and interactions . Serine’s hydroxyl group (pKₐ ≈ 13) is less reactive but may undergo phosphorylation in kinase-rich environments, potentially elevating lysine’s pKₐ to 8.8–10.3 .

Biological and Biochemical Relevance

Role in Protein Interactions

KYS-OAc’s zwitterionic nature enables participation in electrostatic interactions with nucleic acids and proteins. The lysine side chain’s positive charge facilitates binding to phosphate groups in DNA, while tyrosine’s aromatic ring engages in π-stacking with nucleotide bases . Such interactions mimic those observed in histone H4, where lysine acetylation modulates chromatin structure .

Acetylation and Post-Translational Modifications

Lysine acetylation in KYS-OAc parallels mechanisms seen in aminoacyl-tRNA synthetases (AARSs). Acetylation of conserved lysine residues in AARSs disrupts substrate binding, impairing enzyme activity. For example, acetylation of E. coli threonyl-tRNA synthetase reduces its aminoacylation efficiency by 70% . Similarly, the acetate group in KYS-OAc may compete with acetyl-CoA in enzymatic reactions, as observed in sialic acid acetylation pathways .

Research Findings and Experimental Data

X-Ray Diffraction Studies

Key findings from crystallography :

  • β-Sheet Conformation: Both peptide molecules in the unit cell adopt β-strand geometry, stabilized by interchain hydrogen bonds (N–H···O = 2.8–3.0 Å).

  • Side-Chain Dynamics: Tyrosine residues exhibit ortho and meta hydroxyl orientations, while lysine side chains adopt a rare g⁺tg⁺t conformation.

Spectroscopic Analysis

Mass spectrometry (MS/MS) data for related tripeptides (e.g., lysyl-tyrosyl-lysine acetate) show prominent fragments at m/z 420.2 ([M+H–H₂O]⁺) and 310.2 ([M+H–AcOH]⁺), indicative of acetate loss during ionization .

Table 2: MS/MS Fragmentation Patterns of Lysyl Peptides

Precursor Ion (m/z)Fragment Ions (m/z)Interpretation
438.3420.2, 310.2, 292.2Loss of H₂O, acetate, and NH₃

Comparative Analysis with Related Peptides

Lysyl-Tyrosyl-Lysine Acetate (KYK-OAc)

KYK-OAc (C₂₁H₃₅N₅O₅) shares structural similarities with KYS-OAc but replaces serine with a second lysine. This substitution increases the peptide’s isoelectric point (pI ≈ 10.2) and enhances DNA-binding affinity due to additional positive charges .

Histone H4 N-Terminal Peptides

The sequence Ser¹-Lys⁵ in histone H4 undergoes phosphorylation and acetylation, modulating gene expression. Phosphorylation of Ser¹ elevates Lys⁵’s pKₐ from 7.8 to 10.3, enhancing its acetylation potential . KYS-OAc’s serine residue may similarly influence lysine reactivity in epigenetic contexts.

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